molecular formula C20H21N3O3S B2449805 N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932329-80-1

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2449805
CAS RN: 932329-80-1
M. Wt: 383.47
InChI Key: ARMBFPJZIBZZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been studied for various applications, particularly in the synthesis of novel compounds for imaging and cancer treatment. For instance, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including compounds like 3-[(11)C]4a and 4-[(11)C]4a, has been conducted for potential PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds were synthesized using O-[(11)C]methylation and showed high radiochemical yields and purity, indicating their potential for use in PET imaging (Gao, Wang, & Zheng, 2016).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for their anticancer activities. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were created and studied for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines. Specific compounds within this group demonstrated high selectivity and induced apoptosis in cancer cells (Evren et al., 2019). Moreover, other derivatives, such as 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, have been synthesized and screened for their cytotoxicity on different human leukemic cell lines, showing significant cytotoxicity and highlighting their potential as anticancer agents (Vinayak et al., 2014).

Biological and Antimicrobial Studies

The compound and its variants have also been studied for various biological activities, including antimicrobial effects. Studies have synthesized and characterized new derivatives, showing that they possess extensive biological activities, such as antimicrobial and anticancer activities (Ramanathan, 2017). Additionally, compounds like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for antimicrobial and hemolytic activity, demonstrating activity against various microbial species (Gul et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-4-8-16(25-2)9-5-14)12-21-20(23)27-13-19(24)22-15-6-10-17(26-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMBFPJZIBZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.